N-[(2-methyl-4-quinolinyl)methyl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
Quinoline is a nitrogen-containing heterocycle that is common in medicinal chemistry due to its fascinating pharmacological properties . Chromene is another important heterocyclic compound that is found in a variety of natural products and synthetic compounds. The specific compound you’re asking about seems to be a complex molecule that contains both of these structures.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and chromene rings, along with the amide functional group. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The reactivity of this specific compound would depend on the exact structure and the presence of any additional functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further studies to elucidate its synthesis, properties, and biological activity. This could include experimental studies to determine its physical and chemical properties, biological assays to investigate its activity, and computational studies to predict its properties and behavior .
properties
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-10-15(16-7-3-4-8-18(16)23-13)12-22-20(24)17-11-14-6-2-5-9-19(14)26-21(17)25/h2-11H,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCZYAPOWMTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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